molecular formula C10H11Cl2N B7988503 6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7988503
M. Wt: 216.10 g/mol
InChI Key: CIQLDQNYJCBJQR-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, a methyl group at the 2 position, and a partially saturated quinoline ring system. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dichloroaniline with acetone in the presence of a strong acid catalyst can lead to the formation of the desired tetrahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .

Scientific Research Applications

6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

    6,7-Dichloroquinoline: Lacks the methyl group and tetrahydro structure.

    2-Methylquinoline: Lacks the chlorine atoms and tetrahydro structure.

    6,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but with bromine atoms instead of chlorine.

Uniqueness: 6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of chlorine atoms, a methyl group, and a partially saturated quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline class. Its unique structure, characterized by two chlorine atoms at the 6 and 7 positions and a methyl group at the 2 position, offers potential biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. For instance, the reaction of 2,3-dichloroaniline with acetone under acidic conditions can yield this compound. The inherent reactivity of the chlorine substituents allows for further chemical modifications and derivatization that can enhance its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes. For example, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, derivatives of tetrahydroquinolines have shown significant cytotoxicity against human cancer cell lines such as NCI-H23 and MDA-MB-231 . The mechanism behind this activity may involve the inhibition of NF-κB transcriptional activity, a key regulator in cancer cell survival and proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival.
  • Anticancer Mechanism : It potentially induces apoptosis through signaling pathways that activate caspases or inhibit anti-apoptotic proteins.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6,7-Dichloroquinoline Lacks methyl groupModerate antimicrobial activity
2-Methylquinoline Lacks chlorine substituentsLower anticancer efficacy
6,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinoline Similar structure but bromine atomsPotentially higher toxicity

This comparison highlights how the presence of chlorine and methyl groups in this compound contributes to its enhanced biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro with a minimum inhibitory concentration (MIC) lower than many standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In a comparative study involving various tetrahydroquinoline derivatives, 6g (a derivative) exhibited cytotoxicity that was significantly higher than reference compounds against multiple cancer lines .
  • Enzymatic Studies : The compound has shown favorable interactions with enzymes such as NQO1 (NAD(P)H: quinone oxidoreductase), indicating potential for therapeutic applications in cancer treatment .

Properties

IUPAC Name

6,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h4-6,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQLDQNYJCBJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC(=C(C=C2N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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